(Chlorocarbonyl)(2,4,6-trimethylphenyl)ketene
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Overview
Description
(Chlorocarbonyl)(2,4,6-trimethylphenyl)ketene is a chemical compound with the molecular formula C12H11ClO2 It is known for its unique structure, which includes a chlorocarbonyl group and a 2,4,6-trimethylphenyl group attached to a ketene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorocarbonyl)(2,4,6-trimethylphenyl)ketene typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired ketene compound. The general reaction scheme is as follows:
2,4,6-Trimethylbenzoyl chloride+Phosgene→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process requires careful handling of phosgene, a toxic and hazardous reagent, and the use of appropriate safety measures to protect workers and the environment.
Chemical Reactions Analysis
Types of Reactions
(Chlorocarbonyl)(2,4,6-trimethylphenyl)ketene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with alkenes to form cyclobutanones.
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve alkenes or dienes as reactants, often under mild conditions without the need for catalysts.
Substitution Reactions: Common nucleophiles include amines and alcohols, which react with the chlorocarbonyl group under basic conditions.
Major Products Formed
Cycloaddition Reactions: The major products are cyclobutanones, which are valuable intermediates in organic synthesis.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted ketene derivatives.
Scientific Research Applications
(Chlorocarbonyl)(2,4,6-trimethylphenyl)ketene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: The compound can be used to synthesize intermediates for drug development.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Chlorocarbonyl)(2,4,6-trimethylphenyl)ketene involves its reactivity with various nucleophiles and unsaturated compounds. The ketene moiety is highly reactive and can undergo cycloaddition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparison with Similar Compounds
Similar Compounds
(Chlorocarbonyl)phenyl ketene: Similar structure but with a phenyl group instead of a 2,4,6-trimethylphenyl group.
Dichloroketene: Contains two chlorine atoms and is used in similar cycloaddition reactions.
Uniqueness
(Chlorocarbonyl)(2,4,6-trimethylphenyl)ketene is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in its reactions .
Properties
CAS No. |
144758-26-9 |
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Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
InChI |
InChI=1S/C12H11ClO2/c1-7-4-8(2)11(9(3)5-7)10(6-14)12(13)15/h4-5H,1-3H3 |
InChI Key |
SERXVFRECJWTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=C=O)C(=O)Cl)C |
Origin of Product |
United States |
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